An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS Number: 16735-76-5)
An In-depth Technical Guide to the Physicochemical Properties of 4-(4-Methoxybenzyl)-3-thiosemicarbazide (CAS Number: 16735-76-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(4-Methoxybenzyl)-3-thiosemicarbazide, identified by CAS Number 16735-76-5, is a thiosemicarbazide derivative of significant interest in medicinal chemistry and organic synthesis.[1] Thiosemicarbazides and their subsequent derivatives, thiosemicarbazones, are known to possess a wide range of biological activities, including potential anticancer and antimicrobial properties.[2] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its structural and chemical characteristics. The information presented herein is intended to support research and development efforts by providing a foundational understanding of this molecule's behavior.
Chemical Identity and Molecular Structure
The fundamental identity of this compound is defined by its molecular structure, which features a thiosemicarbazide core functionalized with a 4-methoxybenzyl group. This structure is the primary determinant of its chemical properties and biological interactions.
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IUPAC Name: 1-Amino-3-((4-methoxyphenyl)methyl)thiourea
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Synonyms: 4-(4-Methoxybenzyl)-3-thiosemicarbazide
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CAS Number: 16735-76-5[1]
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Molecular Formula: C₉H₁₃N₃OS[1]
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Molecular Weight: 211.28 g/mol [1]
Below is a two-dimensional representation of the molecular structure.
Caption: 2D Structure of 4-(4-Methoxybenzyl)-3-thiosemicarbazide.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These values are a combination of experimentally determined data and scientifically predicted values from reputable sources.
| Property | Value | Source(s) |
| Physical State | Solid, crystalline powder | [3] |
| Melting Point | 131-133 °C | [4] |
| Boiling Point | 362.5 ± 44.0 °C (Predicted) | [4] |
| Density | 1.224 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in water and ethanol. | [3] |
Experimental Methodologies
The determination of physicochemical properties requires precise and validated experimental protocols. This section details the methodologies for synthesis and key property analysis, explaining the scientific rationale behind the procedural steps.
Synthesis Protocol
The synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide can be achieved through the reaction of 4-methoxybenzyl isothiocyanate with hydrazine. A generalized, yet robust, protocol is outlined below, based on established methods for thiosemicarbazide synthesis.[5][6]
Workflow for Synthesis
Caption: General workflow for the synthesis of 4-(4-methoxybenzyl)-3-thiosemicarbazide.
Step-by-Step Protocol:
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Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methoxybenzyl isothiocyanate (1 equivalent) in absolute ethanol.
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Reaction Initiation: Cool the solution in an ice bath to 0-5 °C. Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution. The dropwise addition is crucial to control the exothermic nature of the reaction.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours.
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Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Product Isolation: Pour the reaction mixture into a beaker of ice-cold water to precipitate the product.
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Purification: Collect the solid product by vacuum filtration and wash it with cold water to remove any unreacted hydrazine. Further purification is achieved by recrystallization from an appropriate solvent system, such as an ethanol/water mixture, to yield the pure crystalline product.
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Drying: Dry the purified product under vacuum to remove residual solvent.
Melting Point Determination
The melting point is a critical indicator of purity. A sharp melting range (typically < 2°C) suggests a pure compound.
Step-by-Step Protocol:
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Sample Preparation: Finely powder a small amount of the dried sample. Pack the powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
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Apparatus Setup: Place the capillary tube into a melting point apparatus.
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Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps to save time in the subsequent accurate determination.
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Accurate Determination: Allow the apparatus to cool. Using a new sample, heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
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Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁-T₂. The slow heating rate is essential for allowing the system to remain in thermal equilibrium, ensuring an accurate measurement.[2]
Solubility Determination
Understanding solubility is vital for drug formulation, reaction chemistry, and purification. A qualitative protocol is described below.
Step-by-Step Protocol:
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Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, dichloromethane, hexane).
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Sample Preparation: Place approximately 10 mg of the compound into a series of small test tubes.
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Solvent Addition: Add 1 mL of a chosen solvent to a test tube.
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Observation: Vigorously shake or vortex the tube for 30 seconds.[7] Observe if the solid dissolves completely.
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Classification:
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Soluble: No solid particles are visible.
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Partially Soluble: Some solid has dissolved, but undissolved particles remain.
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Insoluble: The solid appears unchanged.
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Repeat: Repeat the process for each selected solvent. For this compound, it is expected to be soluble in polar solvents like water and ethanol due to the presence of polar N-H and C=S bonds capable of hydrogen bonding.[3]
Spectroscopic Profile
Spectroscopic analysis provides definitive structural confirmation. The following sections describe the expected spectral characteristics based on the compound's structure and data from closely related analogues.[8][9][10][11]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Bond | Vibration Type | Expected Appearance |
| 3400-3100 | N-H | Stretch | Multiple sharp or broad peaks |
| 3050-3000 | C-H (Aromatic) | Stretch | Medium to weak peaks |
| 2950-2850 | C-H (Aliphatic) | Stretch | Medium peaks |
| ~1610, ~1510 | C=C (Aromatic) | Stretch | Strong to medium peaks |
| ~1550 | N-H | Bend | Medium peak |
| ~1250 | C=S | Stretch | Medium to strong peak |
| ~1245, ~1030 | C-O (Aryl ether) | Asymmetric/Symmetric Stretch | Strong peaks |
The presence of multiple N-H bonds will lead to characteristic stretching frequencies in the 3400-3100 cm⁻¹ region. The C=S (thione) stretch is a key diagnostic peak, typically appearing in the 1300-1200 cm⁻¹ range. The strong absorptions corresponding to the aryl ether C-O bonds are also significant identifiers.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
¹H NMR (Proton NMR):
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δ ~3.75 ppm (Singlet, 3H): Protons of the methoxy (-OCH₃) group.
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δ ~4.6-4.8 ppm (Singlet or Doublet, 2H): Protons of the benzylic methylene (-CH₂-) group. May show coupling to the adjacent N-H proton.
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δ ~4.5-5.5 ppm (Broad Singlet, 2H): Protons of the terminal amino (-NH₂) group.
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δ ~6.9 ppm (Doublet, 2H): Aromatic protons ortho to the methoxy group.
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δ ~7.2 ppm (Doublet, 2H): Aromatic protons meta to the methoxy group.
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δ ~8.0-9.0 ppm (Broad Singlet, 1H): Proton of the secondary amine (-NH-) group.
¹³C NMR (Carbon NMR):
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δ ~48 ppm: Benzylic carbon (-CH₂-).
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δ ~55 ppm: Methoxy carbon (-OCH₃).
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δ ~114 ppm: Aromatic carbons ortho to the methoxy group.
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δ ~129 ppm: Aromatic carbons meta to the methoxy group.
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δ ~130 ppm: Quaternary aromatic carbon attached to the methylene group.
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δ ~159 ppm: Quaternary aromatic carbon attached to the methoxy group.
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δ ~181 ppm: Thiocarbonyl carbon (C=S). The high chemical shift is characteristic of a thione.
Safety and Handling
Based on Safety Data Sheets (SDS) for this compound and related thiosemicarbazides, appropriate safety precautions must be observed.[13][14][15]
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses, and a lab coat.
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Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry place away from incompatible materials. Keep the container tightly sealed.[4]
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First Aid:
-
Skin Contact: Wash immediately with soap and water.
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Eye Contact: Rinse cautiously with water for several minutes.
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Inhalation: Move to fresh air.
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Ingestion: Seek immediate medical attention.
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Conclusion
This guide has provided a detailed technical overview of the physicochemical properties, synthesis, and characterization of 4-(4-methoxybenzyl)-3-thiosemicarbazide (CAS 16735-76-5). The methodologies and data presented serve as a robust resource for scientists engaged in research and development involving this compound. Adherence to the detailed experimental and safety protocols is essential for obtaining reliable data and ensuring safe laboratory practice.
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